

## MS2126: An In-depth Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	MS2126	
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#### Introduction

MS2126 is a small molecule compound identified as an inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CREB-binding protein (CREBBP or CBP) and p300 (EP300).[1][2][3][4] These proteins are critical transcriptional co-activators that play a central role in regulating gene expression. By targeting the bromodomain, a "reader" module that recognizes acetylated lysine residues on histones and other proteins, MS2126 can modulate fundamental cellular processes, including the response to DNA damage. This guide provides a detailed overview of the core mechanism of action of MS2126, focusing on its impact on the p53 signaling pathway.

# Core Mechanism of Action: Disruption of the CREBBP/p300-p53 Interaction

The primary mechanism of action of **MS2126** is the competitive inhibition of the bromodomains of CREBBP/p300. This inhibition prevents the recruitment of these co-activators to specific sites on chromatin and disrupts their interaction with acetylated non-histone proteins.

A key interaction disrupted by **MS2126** is that between CREBBP/p300 and the tumor suppressor protein p53.[2][4] In response to cellular stressors such as DNA damage, p53 is stabilized and acetylated. This post-translational modification is crucial for its activation and







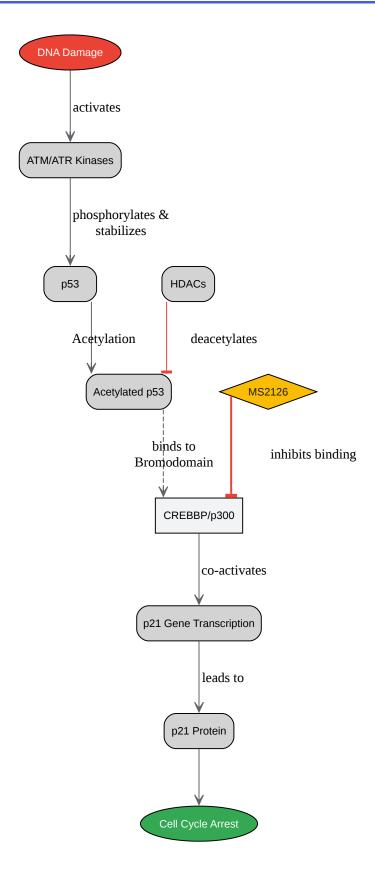
subsequent binding to the bromodomains of CREBBP/p300. This interaction is necessary for the full transcriptional activation of p53 target genes, which orchestrate cellular responses like cell cycle arrest and apoptosis.

**MS2126**, by occupying the acetyl-lysine binding pocket of the CREBBP/p300 bromodomain, physically blocks the binding of acetylated p53. This leads to a modulation of the p53-dependent transcriptional program. Specifically, studies have shown that in the presence of DNA damage, treatment with **MS2126** can lead to a decrease in the levels of p53 and a suppression of the expression of its downstream target, p21 (also known as CDKN1A).[5]

### Signaling Pathway Modulated by MS2126

The following diagram illustrates the p53 signaling pathway and the point of intervention for **MS2126**.





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Caption: **MS2126** inhibits the interaction between acetylated p53 and the CREBBP/p300 bromodomain.

### **Quantitative Data**

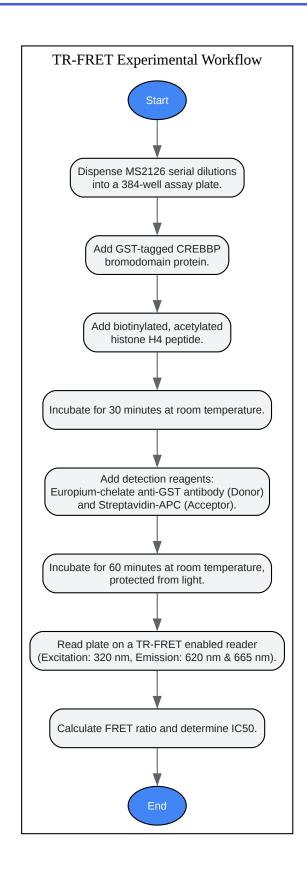
Detailed quantitative preclinical data for **MS2126** is limited in publicly available literature. The following table provides a summary of the types of quantitative data that are typically generated to characterize a compound with this mechanism of action. The values presented are representative and for illustrative purposes.

Parameter	Assay Type	Target/Proc ess	Cell Line	Condition	Representat ive Value
Biochemical Potency	TR-FRET	CREBBP Bromodomai n Binding	-	In vitro	IC50: 2.5 μM
Binding Affinity	Isothermal Titration Calorimetry	CREBBP Bromodomai n	-	In vitro	Kd: 800 nM
Cellular Target Engagement	NanoBRET	CREBBP Occupancy	U2OS	Live Cells	EC50: 5 μM
Downstream Effect	Western Blot / qPCR	p21 Protein/mRN A Expression	U2OS	Doxorubicin- induced DNA damage	60% reduction at 10 μΜ
Antiproliferati ve Activity	CellTiter-Glo	Cell Viability	U2OS	72-hour incubation	Gl50: 15 μM

# Experimental Protocols In Vitro Bromodomain Binding Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibition of the interaction between the CREBBP bromodomain and an acetylated histone peptide by **MS2126**.





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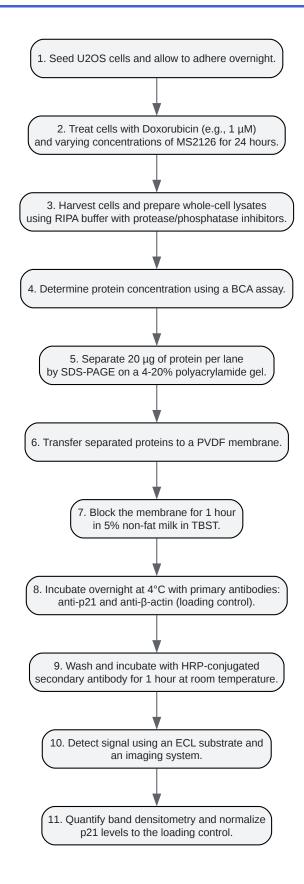
Caption: Workflow for a TR-FRET-based bromodomain inhibitor assay.



#### **Cellular Western Blot for p21 Expression**

This protocol details the methodology to measure the effect of **MS2126** on p21 protein levels in a human cancer cell line following the induction of DNA damage.





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Caption: Step-by-step workflow for Western Blot analysis of p21 expression.



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#### References

- 1. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition | MDPI [mdpi.com]
- 4. Patterns of early p21 dynamics determine proliferation-senescence cell fate after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the p53 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
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